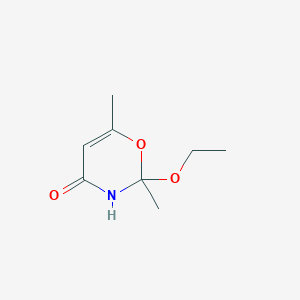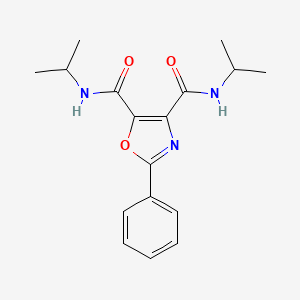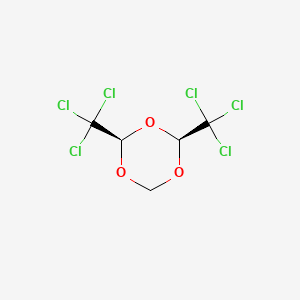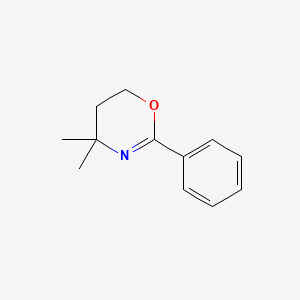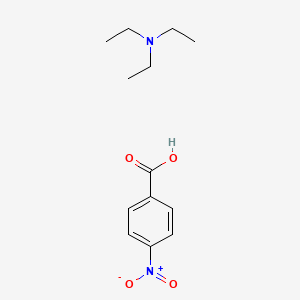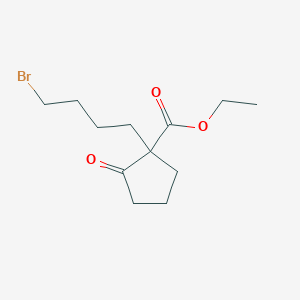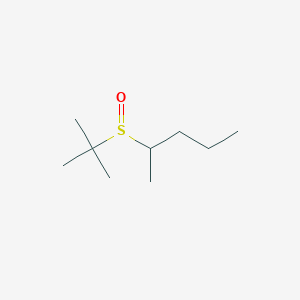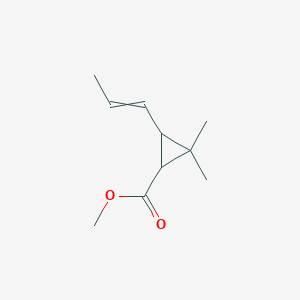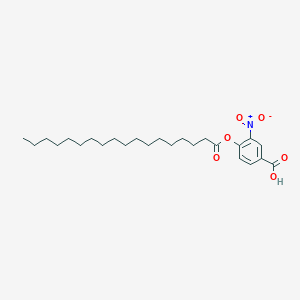
3-Nitro-4-(octadecanoyloxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-4-(octadecanoyloxy)benzoic acid is an organic compound with the molecular formula C25H39NO6 It is a derivative of benzoic acid, characterized by the presence of a nitro group at the third position and an octadecanoyloxy group at the fourth position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-(octadecanoyloxy)benzoic acid typically involves the esterification of 3-nitro-4-hydroxybenzoic acid with octadecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The esterification process can be represented by the following reaction:
3-Nitro-4-hydroxybenzoic acid+Octadecanoic acidCatalyst3-Nitro-4-(octadecanoyloxy)benzoic acid+Water
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be employed to facilitate the esterification process, allowing for easier separation and purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Nitro-4-(octadecanoyloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to yield 3-nitro-4-hydroxybenzoic acid and octadecanoic acid under acidic or basic conditions.
Esterification: The compound can be synthesized through esterification reactions as described above.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Acidic or basic hydrolysis conditions.
Esterification: Sulfuric acid or p-toluenesulfonic acid as catalysts.
Major Products Formed:
Reduction: 3-Amino-4-(octadecanoyloxy)benzoic acid.
Hydrolysis: 3-Nitro-4-hydroxybenzoic acid and octadecanoic acid.
Aplicaciones Científicas De Investigación
3-Nitro-4-(octadecanoyloxy)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Nitro-4-(octadecanoyloxy)benzoic acid involves its interaction with biological membranes due to its amphiphilic nature. The compound can insert itself into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The nitro group may also participate in redox reactions, contributing to its biological activity.
Comparación Con Compuestos Similares
3-Nitrobenzoic acid: Lacks the octadecanoyloxy group, making it less hydrophobic.
4-Nitrobenzoic acid: Similar structure but with the nitro group at a different position.
3-Nitro-4-hydroxybenzoic acid: Precursor to 3-Nitro-4-(octadecanoyloxy)benzoic acid, lacks the ester group.
Uniqueness: this compound is unique due to its long hydrophobic octadecanoyloxy chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
Propiedades
Número CAS |
43049-40-7 |
|---|---|
Fórmula molecular |
C25H39NO6 |
Peso molecular |
449.6 g/mol |
Nombre IUPAC |
3-nitro-4-octadecanoyloxybenzoic acid |
InChI |
InChI=1S/C25H39NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(27)32-23-19-18-21(25(28)29)20-22(23)26(30)31/h18-20H,2-17H2,1H3,(H,28,29) |
Clave InChI |
JXWMSAWUMPVHSL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


